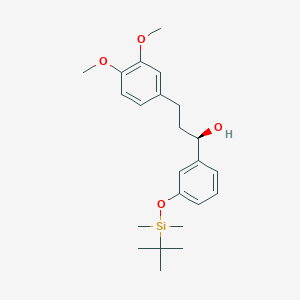

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a chiral compound with significant importance in organic chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of the Propanol Backbone: The protected phenyl compound is then subjected to a Grignard reaction with a suitable Grignard reagent to form the propanol backbone.

Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane), to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyldimethylsilyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or other reducing agents.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry:

- Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dimethoxyphenyl group may participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-phenylpropan-1-ol

- ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(4-methoxyphenyl)propan-1-ol

Comparison:

Uniqueness: The presence of both tert-butyldimethylsilyloxy and dimethoxyphenyl groups in ®-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol makes it unique compared to other similar compounds

Chemical Properties: The combination of these functional groups enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic effects. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential applications in medicine.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyloxy group and two phenolic moieties. Its chemical structure can be represented as follows:

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its influence on cellular signaling pathways. Notably, it has been shown to enhance melanogenesis in certain cell lines, which is crucial for understanding its potential applications in dermatology.

Key Pathways Involved

- Melanogenesis : The compound enhances melanin synthesis via the activation of ERK and p38 MAPK pathways. It increases the expression of tyrosinase, a key enzyme in melanin production, and influences the nuclear localization of upstream stimulating factor-1 (USF1) .

- Cell Proliferation : Studies indicate that the compound may influence cell proliferation rates in melanoma cells, potentially providing insights into its anti-cancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Enhancement of Melanogenesis

In a study by Park et al., this compound was shown to significantly enhance melanogenesis in B16F10 melanoma cells. The compound increased tyrosinase activity and promoted melanin synthesis through USF1-mediated pathways. This suggests potential therapeutic applications for treating hypopigmentation disorders.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- A tert-butyldimethylsilyloxy group, which enhances its stability and solubility.

- Two aromatic rings that contribute to its potential biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the dimethoxyphenyl group is hypothesized to enhance interaction with biological targets involved in cancer cell proliferation. For instance, derivatives of 3,4-dimethoxyphenyl compounds have shown promise in inhibiting tumor growth in various cancer models .

Neuroprotective Effects : Some studies suggest that compounds with similar configurations may possess neuroprotective properties. The ability of this compound to cross the blood-brain barrier due to its lipophilic nature could make it a candidate for further investigation in neurodegenerative diseases .

Organic Synthesis

Protecting Group Chemistry : The tert-butyldimethylsilyl (TBDMS) group is widely used as a protecting group for alcohols in organic synthesis. This compound can serve as an intermediate in the synthesis of more complex molecules by allowing selective deprotection of alcohol functionalities under mild conditions .

Synthesis of Complex Natural Products : The compound can be utilized as a building block in the synthesis of various natural products and pharmaceuticals. Its versatility allows for modifications that can lead to the development of new therapeutic agents .

Analytical Chemistry

The compound's unique structure makes it suitable for use as a standard in chromatographic techniques. Its derivatives can be analyzed using HPLC and GC-MS methods for quantification and identification in complex mixtures, such as biological samples .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .

Case Study 2: Synthesis of Novel Compounds

A research team utilized this compound as a precursor for synthesizing novel derivatives aimed at enhancing bioactivity against specific targets involved in inflammatory diseases. The study demonstrated successful modification of the TBDMS group, leading to increased potency compared to parent compounds .

Propiedades

IUPAC Name |

(1R)-1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTSHKFKOPDWAO-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.